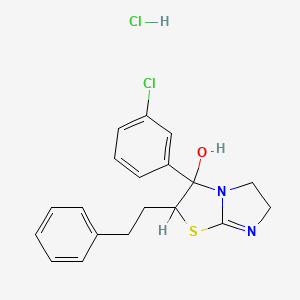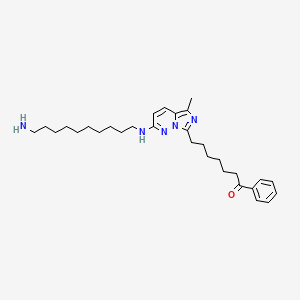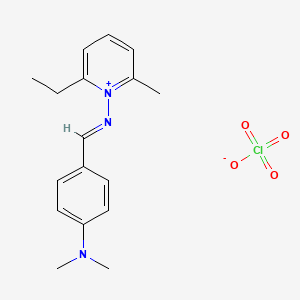
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate is a complex organic compound with a unique structure that combines a pyridinium ring with a dimethylamino-substituted phenyl group
Méthodes De Préparation
The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-(dimethylamino)benzaldehyde and 2-ethyl-6-methylpyridine.
Condensation Reaction: The key step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-ethyl-6-methylpyridine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Formation of Pyridinium Salt: The intermediate Schiff base is then reacted with perchloric acid to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the dimethylamino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinium ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate can be compared with other similar compounds, such as:
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-5-nitropyridinium perchlorate: This compound has a similar structure but with a nitro group on the pyridinium ring, which may result in different chemical and biological properties.
N,N-dimethyl-4-[(2-methyl-5-nitropyridin-1-ium-1-yl)iminomethyl]aniline: Another related compound with a different substitution pattern on the pyridinium ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
121774-65-0 |
|---|---|
Formule moléculaire |
C17H22ClN3O4 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
4-[(E)-(2-ethyl-6-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C17H22N3.ClHO4/c1-5-16-8-6-7-14(2)20(16)18-13-15-9-11-17(12-10-15)19(3)4;2-1(3,4)5/h6-13H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1/b18-13+; |
Clé InChI |
SZRBSWQZELFIGD-PUBYZPQMSA-M |
SMILES isomérique |
CCC1=CC=CC(=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCC1=CC=CC(=[N+]1N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


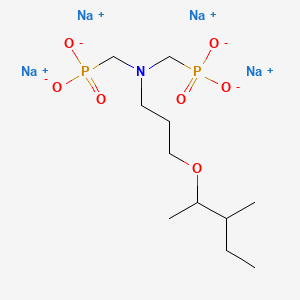
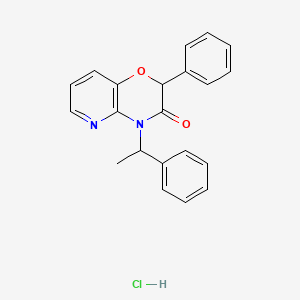
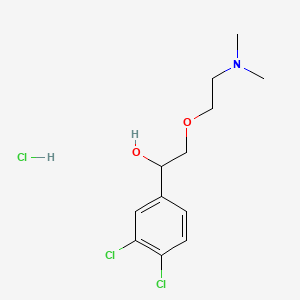
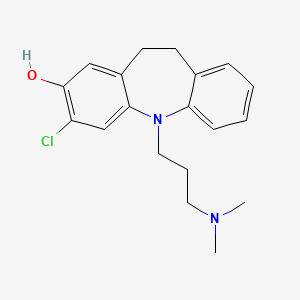
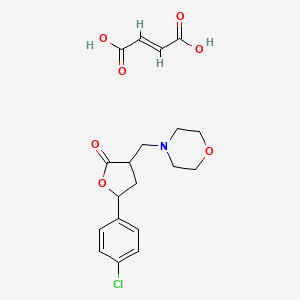

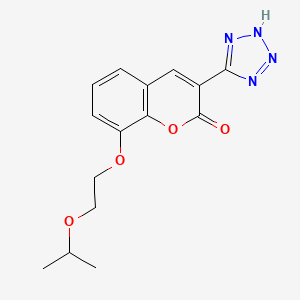

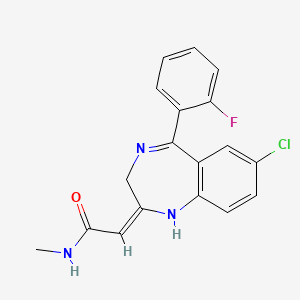
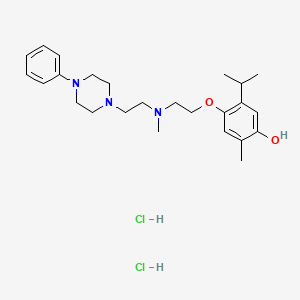
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)

